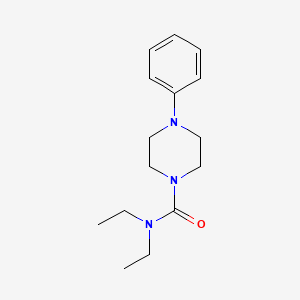
N,N-diethyl-4-phenylpiperazine-1-carboxamide
Cat. No. B4239007
M. Wt: 261.36 g/mol
InChI Key: KUWGMZBAODFZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04446133
Procedure details


In 70 ml of chloroform was dissolved 12.0 g (0.074 mole) of 1-phenylpiperazine at room temperature, and a solution of 10.9 g (0.08 mole) of diethylcarbamoyl chloride in 30 ml of chloroform was dropped to the above solution over a period of 30 minutes. Then, the mixture was stirred at 40° C. for 5 hours and then cooled. The precipitated white crystal was removed, and the filtrate was concentrated under reduced pressure and 50 ml of a 25% aqueous solution of sodium hydroxide was added. The mixture was extracted 2 times with 50 ml of benzene and dried with anhydrous sodium sulfate. The solvent was removed by distillation to obtain crude 1-phenyl-4-diethylcarbamoylpiperazine as the residue. By distillation under reduced pressure, 5.7 g of a purified product having a boiling point of 180.5° C. at 2.3 mm Hg was obtained. The yield was 29.5%. The elementary analysis values are as follows.




Yield
29.5%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:13]([N:15]([CH2:19][CH3:20])[C:16](Cl)=[O:17])[CH3:14]>C(Cl)(Cl)Cl>[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([C:16](=[O:17])[N:15]([CH2:19][CH3:20])[CH2:13][CH3:14])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(=O)Cl)CC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Then, the mixture was stirred at 40° C. for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated white crystal was removed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure and 50 ml of a 25% aqueous solution of sodium hydroxide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted 2 times with 50 ml of benzene
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by distillation
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)N1CCN(CC1)C(N(CC)CC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 29.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
